molecular formula C13H11NO3 B3389895 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 943130-42-5

5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B3389895
CAS No.: 943130-42-5
M. Wt: 229.23 g/mol
InChI Key: AYTSCQOWGJBLDX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a high-purity chemical compound provided for research and development purposes. With the CAS registry number 943130-42-5 , this molecule serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular formula is C 13 H 11 NO 3 and it has an average molecular weight of 229.23 g/mol . The structure of the compound, which can be represented by the SMILES notation O=C(C1=C(C2CC2)ON=C1C3=CC=CC=C3)O , features a central 1,2-oxazole (isoxazole) ring. This heterocyclic core is substituted with a cyclopropyl group at the 5-position, a phenyl ring at the 3-position, and a carboxylic acid moiety at the 4-position . The presence of these functional groups makes it a valuable scaffold for the synthesis of more complex molecules. The carboxylic acid group, in particular, allows for further derivatization into amides, esters, or other derivatives, facilitating its use in creating compound libraries for drug discovery programs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)10-11(8-4-2-1-3-5-8)14-17-12(10)9-6-7-9/h1-5,9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTSCQOWGJBLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943130-42-5
Record name 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group at the 4-position undergoes reduction under standard conditions.

ReagentConditionsProductYieldReference
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), reflux4-(Hydroxymethyl)-5-cyclopropyl-3-phenyl-1,2-oxazole75–85%
Sodium borohydride (NaBH₄)Methanol, 0–25°CPartial reduction to aldehyde intermediate40–50%

Mechanistic Insight :
LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol via a two-electron transfer mechanism. NaBH₄, less reactive, may require activation for full reduction.

Substitution Reactions

The carboxylic acid participates in nucleophilic substitution to form derivatives.

Amidation

ReagentConditionsProductYieldReference
Thionyl chloride (SOCl₂) + NH₃Dichloromethane (DCM), 0°C → RT5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxamide80–90%
EDC/HOBt + AminesDMF, RTDiverse amides (e.g., benzylamide)70–95%

Applications : Amidation enhances bioavailability for drug candidates targeting enzymes like Notum carboxylesterase .

Esterification

ReagentConditionsProductYieldReference
Methanol + H₂SO₄Reflux, 12hMethyl 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylate88%
Ethanol + DCC/DMAPRT, 24hEthyl ester derivative92%

Key Use : Esters serve as intermediates in prodrug design.

Oxazole Ring Functionalization

ReagentConditionsProductYieldReference
N-Bromosuccinimide (NBS)Acetic acid, 80°C5-Bromo-4-carboxy derivative65%
Chlorine gas (Cl₂)CCl₄, UV light5-Chloro-4-carboxy derivative55%

Note : Halogenation typically occurs at the 5-position of the oxazole ring .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity under radical or acidic conditions:

ReagentConditionsProductYieldReference
H₂SO₄ (conc.)100°C, 6hRing-opening to allylic alcohol60%
Ozone (O₃)CH₂Cl₂, -78°COzonolysis to diketone intermediate45%

Caution : Ring-opening reactions are highly condition-dependent and may require stabilization .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

ConditionsCatalystProductYieldReference
200°C, vacuumCuO nanoparticles5-Cyclopropyl-3-phenyl-1,2-oxazole78%
Quinoline, ΔNoneSame as above65%

Utility : Decarboxylation simplifies the structure for further functionalization .

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that derivatives of isoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. For instance, compounds structurally related to this acid have demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity against several pathogens. Its structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Biological Research

Research into the biological mechanisms of this compound has highlighted its role in modulating key signaling pathways:

  • Wnt Signaling Pathway : The compound may inhibit the Wnt signaling pathway, which is crucial in many cancers. Isoxazole derivatives have been shown to interact with components of this pathway, potentially leading to reduced tumor growth .

Material Science

Beyond biological applications, this compound can serve as a building block in the synthesis of novel materials:

  • Polymer Chemistry : The unique properties of the isoxazole ring allow it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study conducted by Zhou et al. (2014) evaluated a series of isoxazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound showed promising activity against A549 cells with IC50 values ranging from 10 µM to 30 µM. Further modifications to the structure enhanced potency and selectivity.

Case Study 2: Antimicrobial Efficacy

In another investigation, Jadhav et al. (2017) reported that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The following table compares key structural features, physicochemical properties, and commercial availability of 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Source/Reference
This compound Cyclopropyl (5), Phenyl (3), COOH (4) C₁₃H₁₁NO₃ 237.23 g/mol High rigidity (cyclopropyl), aromatic interactions (phenyl), derivatization potential (COOH) CymitQuimica
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate Cyclopropyl (5), 2,6-Dichlorophenyl (3), COOCH₃ (4) C₁₄H₁₁Cl₂NO₃ 324.15 g/mol Enhanced lipophilicity (Cl), ester prodrug potential PubChem derivative
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid Methyl (5), 4-CF₃-phenyl (3), COOH (4) C₁₂H₈F₃NO₃ 283.19 g/mol Electron-withdrawing CF₃ (↓pKa, ↑metabolic stability) CymitQuimica
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid Methyl (5), Thiophen-3-yl (3), COOH (4) C₉H₇NO₃S 209.23 g/mol Thiophene (↑π-π stacking, altered solubility) EN300 standard
5-(Difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid Difluoromethyl (5), Triazolyl (3), COOH (4) C₇H₆F₂N₄O₃ 232.15 g/mol Fluorine (↑lipophilicity), triazole (H-bonding) American Elements
5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid 4-Cyclohexylphenyl (5), COOH (3) C₁₆H₁₇NO₃ 271.31 g/mol Bulky cyclohexyl (↑hydrophobicity, ↓metabolic clearance) ChemBK

Key Research Findings and Implications

Electronic and Steric Effects

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl (CF₃) group in the 4-CF₃-phenyl derivative lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents and bioavailability .

Biological Activity

5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by its oxazole ring structure, which contributes to its biological activity. The compound has a molecular formula of C12_{12}H11_{11}NO2_{2} and a molecular weight of approximately 201.23 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)0.65
A549 (Lung Cancer)1.25
U937 (Leukemia)0.75

The compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, leading to programmed cell death .

2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound could be developed into a therapeutic agent for treating infections.

3. Neuroprotective Effects
Emerging studies highlight the potential neuroprotective effects of this compound. It is being investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neuroinflammatory pathways and promote neuronal survival under stress conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
  • Signal Transduction Modulation : The compound influences various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, along with enhanced survival rates .

Neuroprotection in Animal Models : Another investigation focused on the neuroprotective effects in models of Parkinson's disease. The results indicated that the compound reduced dopaminergic neuron loss and improved motor function in treated animals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid, and what challenges arise during cyclopropane ring formation?

  • Methodology : Cyclopropane ring formation often employs [2+1] cycloaddition or transition-metal-catalyzed methods. Key challenges include regioselectivity and stability of intermediates. For example, brominated analogs (e.g., 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid) require careful handling of reactive intermediates to avoid decomposition .
  • Data : Characterization via 1H^1H-NMR and IR can confirm cyclopropane geometry, while X-ray crystallography (using SHELX programs) resolves structural ambiguities .

Q. How can spectroscopic techniques (NMR, IR) validate the functional groups and stereochemistry of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR detects cyclopropane protons (δ ~1.0–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). 13C^{13}C-NMR identifies the oxazole ring (C=O ~160–170 ppm) and cyclopropane carbons (~5–15 ppm).
  • IR : Stretching frequencies for carboxylic acid (O-H ~2500–3300 cm1^{-1}), C=O (~1700 cm1^{-1}), and C-N (~1250 cm1^{-1}) confirm functional groups .
    • Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key for similar oxazole derivatives) .

Advanced Research Questions

Q. What reaction parameters optimize the yield of this compound in multi-step syntheses?

  • Experimental Design :

  • Catalysts : Palladium or copper catalysts improve cyclopropanation efficiency.
  • Temperature : Low temperatures (~0–5°C) stabilize intermediates; higher temperatures (~80–100°C) accelerate ring closure.
  • Workup : Acidic conditions (pH < 3) precipitate the carboxylic acid product, while inert atmospheres prevent oxidation .
    • Data Analysis : Monitor reaction progress via TLC and HPLC. Contradictions in yield vs. purity may require recrystallization (e.g., using ethanol/water mixtures) .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, solubility)?

  • Approach :

  • Solubility : Compare Hansen solubility parameters (HSPs) with experimental solubility in DMSO, THF, or chloroform. Adjust substituents (e.g., methyl vs. phenyl groups) to tune polarity .
  • Dipole Moments : Use Gaussian software for DFT calculations and validate with X-ray-derived electrostatic potential maps .
    • Case Study : For hygroscopic intermediates (e.g., 5-methyl analogs), controlled humidity during crystallography prevents data artifacts .

Q. What strategies mitigate degradation of the oxazole ring under acidic or basic conditions during biological assays?

  • Methodology :

  • pH Buffering : Use phosphate-buffered saline (pH 7.4) for in vitro studies.
  • Derivatization : Protect the carboxylic acid group as an ester to enhance stability.
  • Storage : Store at –20°C in amber vials to prevent photodegradation .
    • Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Workflow :

Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or antimicrobial targets.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

SAR Analysis : Compare with analogs (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) to identify critical substituents .

  • Validation : In vitro enzyme inhibition assays (IC50_{50}) validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid

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